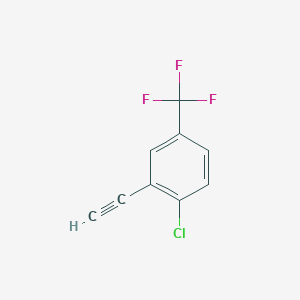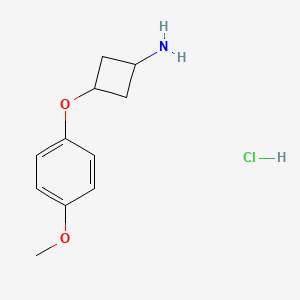
trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Efficient and versatile synthetic methodologies have been developed for compounds with cyclobutane rings, demonstrating potential use in biomedical applications. These methodologies involve enantiomerically pure intermediates prepared from β-amino acid derivatives, showcasing the importance of cyclobutane-containing scaffolds in the stereoselective synthesis of compounds for biomedical purposes (Illa et al., 2019).
Molecular Structure Analysis
The crystal structure analysis of cyclobutane derivatives has provided insights into their molecular configurations. For instance, a study on 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane revealed a puckered conformation of the cyclobutane ring, highlighting the impact of molecular structure on the properties of such compounds (Busetti et al., 1980).
Chemical Reactions and Properties
Cyclobutane derivatives have been utilized in various chemical reactions, such as formal [4 + 2] cycloaddition with nucleophilic alkynes, leading to phenol derivatives through benzannulation. These reactions underscore the reactivity and versatility of cyclobutane-containing compounds in synthesizing multisubstituted phenols (Kuzuguchi et al., 2017).
Physical Properties Analysis
The synthesis and structural investigation of azetidinones containing methoxyphenyl and phenoxy substituents have provided valuable information on the physical properties of such cyclobutane derivatives. These studies highlight the importance of X-ray diffraction in understanding the solid-state structure of cyclobutane-based compounds (Gluziński et al., 1991).
Chemical Properties Analysis
Cyclobutane-derived diamines, for example, have been explored for their promising roles as sterically constrained building blocks in drug discovery. The synthesis of Boc-monoprotected derivatives of cyclobutane diamines and their conformational preferences evaluated by X-ray diffraction demonstrates the potential applications of these compounds in the pharmaceutical industry (Radchenko et al., 2010).
Applications De Recherche Scientifique
Photodimerisation and Cell Wall Biodegradability
- Application: Research on cyclodimers like trans-p-coumaric acid and trans-ferulic acid, structurally similar to trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride, suggests their significance in plant cell wall biodegradability. The cyclodimerisation process influences the formation of truxillic and truxinic acids, which are key in limiting the degradability of graminaceous cell walls under sunlight exposure (Ford & Hartley, 1989).
Cancer Research
- Application: The study of ferulic acid, which shares a structural resemblance to this compound, has shown its ability to inhibit cell proliferation and invasion in cancer cells. This points towards potential applications in cancer treatment and the development of anti-cancer drugs (Gao et al., 2018).
Antioxidant Properties
- Application: A compound structurally similar to this compound, trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene, demonstrated significant antioxidant properties. It showed potential as a protective factor against chemotherapeutic agents, suggesting a role in reducing toxicity during chemotherapy (Olas et al., 2006).
Reproductive Toxicity Studies
- Application: Studies on benzophenone-3, a phenolic compound like this compound, have been conducted to assess its reproductive toxicity. This research is vital for understanding the safety and potential risks of similar compounds in human and animal health (Ghazipura et al., 2017).
Chemical Synthesis and Pharmacology
- Application: The synthesis and evaluation of various compounds structurally related to this compound have been explored. These studies contribute to the development of new pharmaceutical compounds and the understanding of their biological activities (Maruyama et al., 1993).
Propriétés
IUPAC Name |
3-(4-methoxyphenoxy)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-8(12)7-11;/h2-5,8,11H,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGGQEMQPZUNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

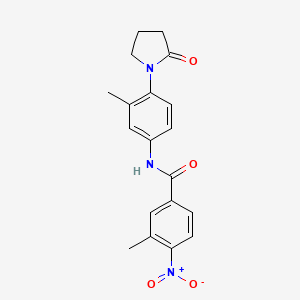
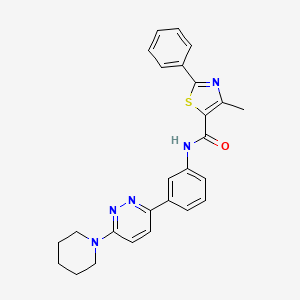
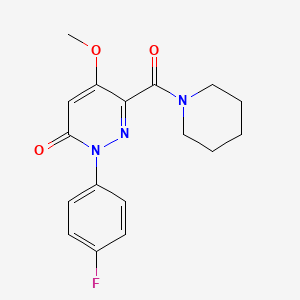


![2-[5-(Furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2495004.png)
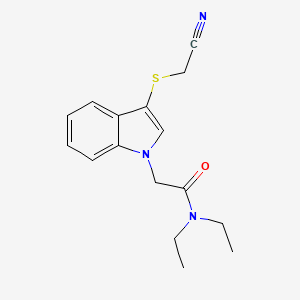
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2495006.png)
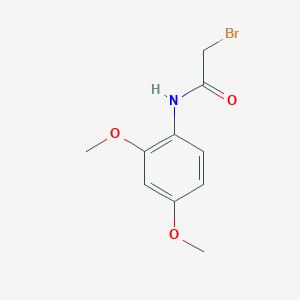
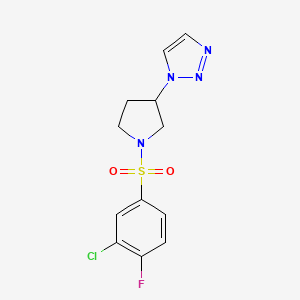
![Methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate](/img/structure/B2495010.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2495011.png)
